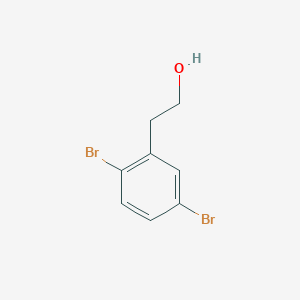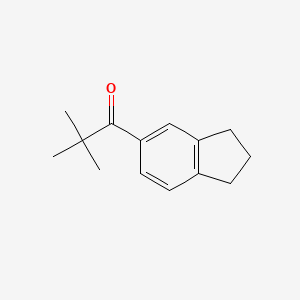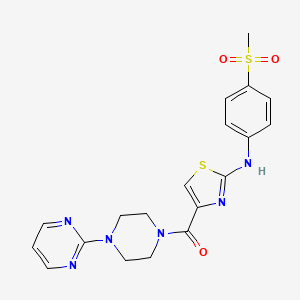
Methyl 5-sulfamoylthiophene-2-carboxylate
Overview
Description
Methyl 5-sulfamoylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H7NO4S2 and its molecular weight is 221.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Methyl 5-sulfamoylthiophene-2-carboxylate has been utilized as a key intermediate in various chemical syntheses. For instance, it served as a starting compound in the synthesis of Lornoxicam, a process characterized by its temperature sensitivity and yielding a total of 17% under optimal conditions, demonstrating the compound's role in complex chemical processes (Guan, 2012). Furthermore, its structural and interactional properties were intricately analyzed through crystallographic methods, underscoring its significance in understanding molecular interactions and properties (Tao et al., 2020).
Organic Synthesis and Material Science
The compound has been pivotal in the field of organic synthesis and material science. It acted as a precursor in the Gewald synthesis of AminothiopheneCarboxylic Acids, offering a new approach to synthesize δ-amino acids considered as dipeptide analogues (Özbek et al., 2008). Additionally, its derivatives have shown promising results in the field of textile dyeing, offering a palette of colors with good fastness properties on polyester fabrics, although they exhibited poor photostability (Iyun et al., 2015).
Pharmaceutical and Biological Research
In pharmaceutical and biological research, derivatives of this compound have been synthesized and evaluated for their antibacterial activity, showcasing the compound's role in the development of new therapeutic agents (Babu et al., 2016). Another study focused on the synthesis and characterization of nano organo solid acids derived from thiophene derivatives for their catalytic applications in green and mild conditions, indicating its utility in environmentally friendly chemical processes (Zolfigol et al., 2015).
Mechanism of Action
The sulfamoyl group (-SO2NH2) is a common functional group in medicinal chemistry, known for its bioisosteric properties. It’s often used in drug design as a bioisostere of carboxylic acids, phosphonic acids, and tetrazoles .
The carboxylate group (-COO-) is a key functional group in biochemistry. It’s involved in many chemical reactions, such as the formation of amide bonds in proteins .
Properties
IUPAC Name |
methyl 5-sulfamoylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S2/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMOJFQLKDRNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2492221.png)


![4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B2492225.png)
![3-benzyl-1,7-dimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2492226.png)
![DIETHYL({2-[2-(2-HYDROXYPHENOXY)ACETAMIDO]ETHYL})METHYLAZANIUM IODIDE](/img/structure/B2492227.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492232.png)
![1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2492236.png)
![3-chloro-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2492238.png)


![2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2492242.png)

